molecular formula C11H18FNO3 B13920058 tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate

tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B13920058
M. Wt: 231.26 g/mol
InChI Key: VDKUDNPSRRHOQX-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, with fluorine and methyl substituents at the 3-position and a ketone at the 4-position. This structural arrangement imparts unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. The 4-oxo group offers a reactive site for further functionalization, such as reductions or nucleophilic additions.

Properties

Molecular Formula

C11H18FNO3

Molecular Weight

231.26 g/mol

IUPAC Name

tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h5-7H2,1-4H3

InChI Key

VDKUDNPSRRHOQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Optical Resolution and Base-Mediated Transformations (Patent US11254641B2)

A patented industrially scalable method describes preparation of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can serve as a precursor to the fluorinated analog. The key steps include:

  • Step 1: Optical resolution of a racemic intermediate (compound I) to obtain optically pure compound II.
  • Step 2: Reaction of compound II with a base to form compound III.
  • Step 3: Reaction of compound III with di-tert-butyl dicarbonate to install the tert-butyl carbamate group, yielding compound IV.
  • Step 4: Racemization of the undesired enantiomer to recycle and improve yield.

This method emphasizes the use of commercially available reagents and solvents, high yields, and scalability for pharmaceutical intermediate production. The process also introduces novel intermediates useful for further functionalization.

Step Description Key Reagents/Conditions Outcome
1 Optical resolution of racemic intermediate (I) Chiral resolving agents, base Optically active compound (II)
2 Base-mediated reaction of compound II Strong base (e.g., potassium tert-butoxide) Compound III
3 Boc protection via reaction with di-tert-butyl dicarbonate Di-tert-butyl dicarbonate tert-Butyl carbamate (IV)
4 Racemization of undesired enantiomer Base, heat Racemate recycled to Step 1

This approach is adaptable for introducing fluorine substituents at the 3-position by modifying intermediates prior to Boc protection.

Fluorination via Palladium-Catalyzed Hydrogenation (AstraZeneca Patent WO2007/71965)

A synthetic route to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, a close analog, involves:

  • Starting from tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
  • Catalytic hydrogenation using ammonium formate and 10% palladium on activated carbon in methanol at 50 °C for 1 hour
  • Workup by filtration and concentration yields the fluorinated amino piperidine derivative quantitatively

This method highlights the use of catalytic hydrogenation to remove benzyl protecting groups while retaining the fluorine substituent, a strategy that can be adapted for preparing fluorinated piperidine oxo derivatives.

Parameter Details
Starting material tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Catalyst 10% Pd on activated carbon
Hydrogen source Ammonium formate
Solvent Methanol
Temperature 50 °C
Time 1 hour
Yield Quantitative (100%)

Base-Mediated Functionalization and Cross-Coupling (Research Synthesis)

A research-scale synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (closely related scaffold) involves:

  • Deprotonation of racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with potassium tert-butoxide in tetrahydrofuran (THF) at -78 °C
  • Addition of methyl 3-methoxyacrylate to introduce an unsaturated side chain
  • Subsequent triflation with N-phenyl bis-trifluoromethanesulfonimide
  • Palladium-catalyzed cross-coupling with aryl amines under nitrogen atmosphere at 100 °C
  • Final deprotection and purification steps yield substituted piperidine derivatives

This multistep sequence demonstrates the use of strong bases for enolate formation, electrophilic trapping, and palladium-catalyzed C-N bond formation, which can be tailored for fluorinated analogs.

Step Reagents/Conditions Outcome
1 Potassium tert-butoxide (1.6 M in THF), -78 °C to 0 °C Enolate intermediate formation
2 Methyl 3-methoxyacrylate, dropwise addition Michael addition product
3 N-phenyl bis-trifluoromethanesulfonimide, -78 °C to 0 °C Triflate intermediate
4 Pd2(dba)3, bis(diphenylphosphino)xanthene ligand, cesium carbonate, aryl amine, 1,4-dioxane, 100 °C Cross-coupled arylated piperidine derivative
5 Acidic deprotection (TFA), extraction, chromatography Purified product

Comparative Summary of Preparation Methods

Method Key Feature Advantages Limitations
Optical resolution and Boc protection (Patent US11254641B2) Industrial scalability, high optical purity High yield, recyclable enantiomers Requires chiral resolution step
Pd-catalyzed hydrogenation (AstraZeneca WO2007/71965) Efficient deprotection of benzyl groups Quantitative yield, mild conditions Limited to amino-fluoro derivatives
Base-mediated functionalization and Pd-coupling (Research synthesis) Versatile functionalization, cross-coupling Enables diverse substitutions Multi-step, requires inert atmosphere

Research Findings and Notes

  • The optical resolution approach is critical for obtaining enantiomerically pure this compound, which is often required for pharmaceutical applications due to stereospecific activity.
  • Fluorination at the 3-position is commonly introduced early or maintained through protecting group manipulations, with palladium-catalyzed hydrogenation used to remove protecting groups without defluorination.
  • Strong bases like potassium tert-butoxide enable enolate chemistry on the piperidine ring, facilitating further functionalization such as Michael additions or triflation, which can be leveraged to install various substituents including fluorine.
  • Recycling of undesired enantiomers via racemization improves overall yield and cost-efficiency in industrial processes.
  • The choice of protecting groups (tert-butyl carbamate) balances stability during synthesis and ease of removal in final steps.

Chemical Reactions Analysis

tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like L-selectride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class, with the chemical formula C10H16FNO3C_{10}H_{16}FNO_3 and CAS number 211108-50-8. It features a tert-butyl group, a fluorine atom, and a ketone functional group within its structure. The compound has a molecular weight of approximately 217.24 g/mol, a density of about 1.2 g/cm³, and a melting point of 77 °C. Its boiling point is approximately 288.7 °C at standard atmospheric pressure.

Scientific Research Applications

This compound has potential applications in medicinal chemistry as a building block for synthesizing various pharmaceutical compounds. Its unique structural features may contribute to the development of new drugs targeting specific diseases or conditions. Additionally, it may serve as an intermediate in synthesizing agrochemicals or other fine chemicals because of its reactive functional groups.

Interaction Studies

Interaction studies involving this compound focus on its potential binding affinities with biological macromolecules such as proteins and enzymes. Preliminary studies suggest that modifications in its structure can significantly influence its interaction profile. Further research is needed to elucidate these interactions comprehensively and determine their implications for biological activity and therapeutic potential.

Structural Similarity

Several compounds share structural similarities with this compound, each exhibiting unique properties. These compounds highlight the diversity within the piperidine family while emphasizing the unique aspects of this compound, particularly its specific functional groups that may influence its reactivity and biological activity differently compared to its analogs.

Related Compounds

Other compounds in the piperidine family include:

  • Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate, which has a piperidine structure with a tert-butyl group, a 3,5-difluorophenyl moiety, and a carbonyl functional group. It has potential in medicinal chemistry.
  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate .
  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (SS-0323)

Structural Differences : The 3-position bears two fluorine atoms instead of one fluorine and one methyl group.
Physicochemical Properties :

  • Molecular Formula: C₁₀H₁₅F₂NO₃ (vs. C₁₁H₁₆FNO₃ for the target compound)
  • Molecular Weight: 235.2 g/mol (vs. 245.3 g/mol for the target)
  • Stability: Forms a hydrate, requiring refrigerated storage . The absence of a methyl group reduces steric hindrance, which may enhance accessibility for nucleophilic attacks.

Amino-Fluorinated Piperidine Derivatives (CAS 1334414-00-4, 1273567-30-8, etc.)

Structural Differences: These compounds feature an amino group at the 3-position and fluorine at the 4-position, differing from the target’s 3-fluoro-3-methyl-4-oxo arrangement. Key Properties:

  • Functional Groups: The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents.
  • Stereochemistry: Stereoisomers (e.g., (3R,4R)-rel and (3S,4R)-configurations) highlight the role of spatial orientation in biological activity . Applications: The amino group enables conjugation with carboxylic acids or participation in Schiff base formation, contrasting with the target’s ketone-driven reactivity.

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p)

Structural Differences : A trifluoromethylsulfonyloxy group replaces the 4-oxo group, and the piperidine ring is partially unsaturated (3,6-dihydropyridine).
Reactivity : The sulfonyloxy group acts as a leaving group, making this compound suitable for palladium-catalyzed cross-coupling reactions (e.g., Mizoroki-Heck or Suzuki couplings) . The dihydropyridine ring introduces conjugation, altering electronic properties compared to the fully saturated target compound.

Pyrrolidine Analogs (e.g., tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate)

Structural Differences : A five-membered pyrrolidine ring replaces the six-membered piperidine, with hydroxymethyl and 4-methoxyphenyl substituents.
Properties :

  • Molecular Weight: 307.4 g/mol (vs. 245.3 g/mol for the target)
  • Solubility: The aromatic methoxyphenyl group enhances lipophilicity, while the hydroxymethyl group increases polarity .
    Applications : The smaller ring size may reduce conformational flexibility, impacting binding affinity in biological targets.

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate 3-fluoro, 3-methyl, 4-oxo, piperidine 245.3 Reactive 4-oxo site; steric bulk at C3
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 3,3-difluoro, 4-oxo, piperidine 235.2 Hydrate-forming; electron-withdrawing
tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate 3-amino, 4-fluoro, piperidine ~230 Hydrogen-bonding; stereoisomer-dependent activity
tert-Butyl 4-(triflyloxy)-3,6-dihydropyridine-1-carboxylate 4-trifluoromethylsulfonyloxy, dihydropyridine Cross-coupling precursor; conjugated system
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine, hydroxymethyl, methoxyphenyl 307.4 Enhanced lipophilicity; rigid conformation

Research Findings and Implications

  • Fluorination Effects: The number and position of fluorine atoms significantly influence reactivity and stability. Dual fluorination (as in SS-0323) increases polarity and hydrate formation, whereas monofluorination in the target compound balances metabolic stability and steric effects.
  • Substituent Diversity: Methyl groups (target compound) vs. amino groups (CAS 1334414-00-4) demonstrate how substituent choice directs applications—methyl for steric control, amino for solubility and conjugation.
  • Ring Size and Saturation : Piperidine vs. pyrrolidine analogs highlight trade-offs between conformational flexibility (piperidine) and rigidity (pyrrolidine), impacting drug design .

Biological Activity

tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H16FNO3\text{C}_12\text{H}_{16}\text{F}\text{N}\text{O}_3

This compound features a piperidine ring with a tert-butyl group and a fluorine atom, contributing to its unique chemical reactivity and biological activities.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities. Key findings include:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as an inhibitor of specific cancer cell lines. It has been noted for its ability to inhibit tyrosine kinases, which are crucial in cancer progression .
  • Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
  • Metabolic Regulation : Some studies have indicated that the compound may influence metabolic pathways, particularly those involved in lipid metabolism and glucose regulation, making it a candidate for diabetes-related research .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several steps under controlled laboratory conditions. A summarized reaction scheme is provided below:

StepReagentsConditionsYield
1(Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylateTHF, -78 °CHigh
2Potassium tert-butoxideAdded dropwiseModerate
3Methyl 3-methoxyacrylateAdded dropwise at ambient temperatureHigh

The reaction conditions highlight the importance of temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various piperidine derivatives, this compound was shown to significantly inhibit the proliferation of certain cancer cell lines when tested in vitro. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth and survival .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects demonstrated that this compound could reduce neuronal apoptosis induced by oxidative stress. The study utilized primary neuronal cultures exposed to oxidative agents, revealing that treatment with this compound led to a significant decrease in cell death compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, fluorination at the 3-position, and introduction of the methyl group. For fluorination, methods such as nucleophilic substitution (e.g., using KF or Selectfluor®) or electrophilic fluorination may be employed. Reaction optimization should consider temperature (e.g., 0–20°C for sensitive intermediates) and catalysts (e.g., DMAP or triethylamine for activating reagents) .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-fluorination. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers purify and characterize this compound?

  • Purification : Use silica gel chromatography for intermediates and final products. For crystalline derivatives, recrystallization in ethanol/water mixtures may improve yield .
  • Characterization :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., fluorination at C3 vs. C4). 2D techniques (COSY, HSQC) resolve overlapping signals in the piperidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly stereochemical assignments (e.g., R/S configuration at C3) .

Q. What safety protocols are critical during handling?

  • Protective Measures :

  • Respiratory : Use fume hoods and NIOSH-approved masks for particulate/organic vapor protection .
  • Skin/Eyes : Nitrile gloves and safety goggles to prevent contact with irritants .
    • Emergency Response : Immediate rinsing with water for eye/skin exposure. Avoid inducing vomiting if ingested; seek medical attention .

Advanced Research Questions

Q. How can stereochemical inconsistencies in spectral data be resolved?

  • Case Study : Conflicting NOE (Nuclear Overhauser Effect) signals in NMR may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic behavior or compare with computational models (DFT-based predictions of chemical shifts) .
  • Cross-Validation : Pair experimental data (e.g., X-ray crystal structures) with computational docking to confirm stereochemistry .

Q. What strategies optimize fluorination efficiency while minimizing side products?

  • Reaction Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance fluorinating agent reactivity.
  • Catalysis : Silver(I) salts or phase-transfer catalysts improve fluoride ion availability in biphasic systems .
    • Side Product Mitigation : LC-MS monitoring identifies intermediates like de-Boc products or over-alkylated derivatives. Adjust stoichiometry (e.g., limiting Selectfluor® to 1.1 equiv) to suppress side reactions .

Q. How can computational modeling aid in predicting reactivity or biological activity?

  • Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) model transition states for fluorination steps, predicting regioselectivity .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for pharmacological testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

  • Root Causes : Variations may arise from polymorphic forms, impurities, or solvent residues.
  • Resolution :

  • Reproduce synthesis/purification under controlled conditions (e.g., slow crystallization).
  • Use DSC (Differential Scanning Calorimetry) to identify polymorphs .
    • Documentation : Report solvent systems and crystallization methods to enable cross-lab comparisons .

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